molecular formula C21H22N4O2S B11476748 1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11476748
M. Wt: 394.5 g/mol
InChI Key: HSIBHTORJFUVNB-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, which includes two fused pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include phosphorus oxychloride, ammonia, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy and phenylethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[4,5-d]pyrimidine derivatives, such as:

  • 4-chloro-2-phenylpyrimidine-5-carboxylic acid
  • 5-(1H-benzo[d]imidazol-2-yl)-pyrimidine derivatives

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N4O2S/c1-27-17-9-7-16(8-10-17)25-19-18(20(26)23-21(25)28)13-24(14-22-19)12-11-15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3,(H,23,26,28)

InChI Key

HSIBHTORJFUVNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=S

Origin of Product

United States

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